molecular formula C16H21N3O5S B8180808 Cephradine monohydrate

Cephradine monohydrate

Cat. No.: B8180808
M. Wt: 367.4 g/mol
InChI Key: VHNPSPMQGXQSET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Cefradine undergoes several types of chemical reactions, including:

Scientific Research Applications

Clinical Applications

1. Respiratory Tract Infections
Cephradine is indicated for treating respiratory infections such as:

  • Tonsillitis
  • Pharyngitis
  • Lobar pneumonia
    These infections are primarily caused by group A beta-hemolytic streptococci and Streptococcus pneumoniae .

2. Otitis Media
The drug is effective against otitis media caused by:

  • Group A beta-hemolytic streptococci
  • Streptococcus pneumoniae
  • Haemophilus influenzae
    This application is crucial for pediatric care, where otitis media is prevalent .

3. Skin and Soft Tissue Infections
Cephradine treats skin infections caused by:

  • Staphylococcus aureus (both penicillin-susceptible and resistant strains)
  • Beta-hemolytic streptococci .

4. Urinary Tract Infections
It is also indicated for urinary tract infections, including prostatitis, caused by:

  • Escherichia coli
  • Proteus mirabilis
  • Klebsiella species .

Pharmacokinetics

Cephradine is rapidly absorbed following oral administration, with approximately 90% excreted unchanged in urine within six hours. The average half-life is around 0.61 hours after a 500 mg dose .

Table 1: Pharmacokinetic Parameters

ParameterValue
AbsorptionRapid
BioavailabilityNot specified
Half-life0.61 hours
Excretion>90% unchanged in urine

Interaction Studies

Recent studies have explored the interaction of this compound with metal ions such as zinc sulfate and ferrous sulfate. These interactions were found to reduce the antimicrobial activity of cephradine against Staphylococcus aureus when forming complexes .

Influence on Surfactant Micellization

Research indicates that the presence of this compound decreases the critical micelle concentration (CMC) of surfactants in aqueous solutions. This finding suggests potential applications in drug formulation where surfactants enhance solubility and bioavailability .

Crystallization Studies

Crystallization studies have shown that cephradine can form multiple polymorphs, including a monohydrate form that exhibits greater stability compared to its anhydrous counterparts. This stability is crucial for maintaining the drug's efficacy during storage and administration .

Mechanism of Action

Cefradine exerts its effects by inhibiting bacterial cell wall synthesis. It binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, inhibiting the third and last stage of cell wall synthesis. This leads to cell lysis mediated by bacterial cell wall autolytic enzymes such as autolysins . Cefradine may also interfere with autolysin inhibitors .

Comparison with Similar Compounds

Cefradine is similar to other first-generation cephalosporins such as Cefalexin and Cephalothin. it has a broader spectrum of activity and is more effective against certain gram-negative bacteria . Similar compounds include:

Biological Activity

Cephradine monohydrate, a semisynthetic first-generation cephalosporin antibiotic, exhibits significant biological activity against a variety of bacterial pathogens. It functions primarily by inhibiting bacterial cell wall synthesis, making it effective in treating various bacterial infections. This article delves into its mechanisms of action, spectrum of activity, pharmacokinetics, and relevant research findings.

This compound operates through the following mechanisms:

  • Beta-lactam Antibiotic : It belongs to the beta-lactam class, which includes penicillins and cephalosporins. Cephradine binds to penicillin-binding proteins (PBPs) located in the bacterial cell wall, inhibiting the final stages of peptidoglycan synthesis. This leads to cell lysis and death of the bacteria .
  • Target Organisms : The antibiotic is effective against both gram-positive and gram-negative bacteria, including:
    • Gram-positive : Staphylococcus aureus (including penicillinase-producing strains), Streptococcus pneumoniae.
    • Gram-negative : Escherichia coli, Klebsiella species, Proteus mirabilis .

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by:

  • Absorption : Rapidly absorbed following oral administration.
  • Distribution : The volume of distribution is not well-defined; however, it is known to penetrate well into tissues.
  • Metabolism and Excretion : Over 90% of cephradine is excreted unchanged in urine within six hours post-administration, indicating minimal metabolic transformation .
  • Half-life : The half-life of cephradine is not extensively documented but is typically short, necessitating multiple doses for sustained therapeutic effect.

Solubility and Stability

Research has shown that the solubility of this compound is significantly affected by pH levels. As pH increases, solubility also increases, which can influence its bioavailability and therapeutic efficacy . The stability of cephradine forms (anhydrous vs. hydrated) indicates that hydrated forms are more stable against oxidation compared to their anhydrous counterparts .

Case Studies and Research Findings

  • Crystallization Studies :
    • A study investigated the crystallization behavior of cephradine polymorphs. It was observed that varying the cooling rates and using anti-solvents could enhance particle size and filterability, which are crucial for pharmaceutical applications .
  • Solubility Correlation :
    • Another study highlighted the correlation between pH and solubility. The findings suggested that manipulating pH could optimize cephradine's solubility for better absorption in clinical settings .
  • Interaction with Surfactants :
    • Research on the interaction between this compound and surfactants indicated that ionic strength (e.g., NaCl concentration) and temperature significantly affect its behavior in solution, impacting its formulation in drug delivery systems .

Summary Table of Biological Activity

Parameter Details
Class First-generation cephalosporin
Mechanism of Action Inhibits bacterial cell wall synthesis via PBPs
Spectrum of Activity Effective against gram-positive and gram-negative bacteria
Major Targets Staphylococcus aureus, Streptococcus pneumoniae, E. coli
Excretion >90% unchanged in urine
Solubility Influence Significantly affected by pH; higher pH increases solubility

Properties

IUPAC Name

7-[(2-amino-2-cyclohexa-1,4-dien-1-ylacetyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S.H2O/c1-8-7-24-15-11(14(21)19(15)12(8)16(22)23)18-13(20)10(17)9-5-3-2-4-6-9;/h2-3,6,10-11,15H,4-5,7,17H2,1H3,(H,18,20)(H,22,23);1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHNPSPMQGXQSET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CCC=CC3)N)SC1)C(=O)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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